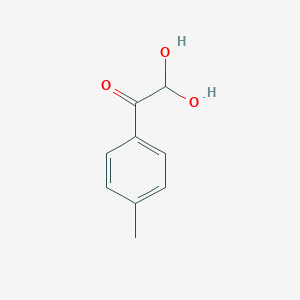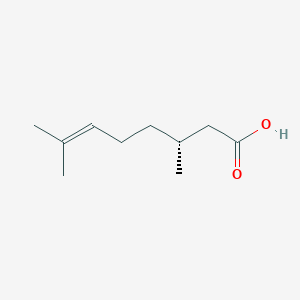
Methyldimethoxysilane
Overview
Description
Methyldimethoxysilane is an organosilicon compound with the chemical formula Si(CH3)(OCH3)2. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is known for its reactivity and ability to form stable bonds with other molecules, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldimethoxysilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Si(CH3)Cl3+2CH3OH→Si(CH3)(OCH3)2+2HCl
Another method involves the hydrosilylation of methyldichlorosilane with methanol in the presence of a platinum catalyst. This method is often used in industrial settings due to its efficiency and high yield.
Industrial Production Methods
In industrial production, dimethoxy(methyl)silane is typically produced through the direct reaction of silicon with methanol in the presence of a catalyst. This method allows for large-scale production and is cost-effective. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds with other silanes or silanols.
Reduction: Can be reduced to form silanes with fewer alkoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Reduction: Produces simpler silanes.
Scientific Research Applications
Methyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into molecules.
Material Science: Utilized in the production of silicone polymers and resins.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of dimethoxy(methyl)silane involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but has two methyl groups instead of one.
Methyldiethoxysilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Contains three methoxy groups instead of two.
Uniqueness
Methyldimethoxysilane is unique due to its specific reactivity and ability to form stable siloxane bonds. Its combination of methoxy and methyl groups provides a balance of reactivity and stability, making it a versatile reagent in various applications.
Properties
InChI |
InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOVQRKCNPVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893443, DTXSID90864719 | |
| Record name | Methyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxy(methyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, dimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16881-77-9 | |
| Record name | Silane, dimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxy(methyl)silane interact with surfaces and what are the downstream effects?
A1: Dimethoxy(methyl)silane functions as a silane coupling agent, effectively linking organic polymers to inorganic materials like glass. This interaction stems from the silane's ability to hydrolyze and form silanol groups (Si-OH). These groups then condense with hydroxyl groups present on the inorganic surface, creating strong Si-O-Si bonds that anchor the silane to the material []. This process leads to enhanced adhesion, improved wettability, and altered surface properties, making it valuable for applications like surface modification and composite fabrication.
Q2: Can you provide the structural characterization of Dimethoxy(methyl)silane, including its molecular formula, weight, and spectroscopic data?
A2: Molecular Formula: CH8O2Si * Molecular Weight: 108.19 g/mol* Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic details, key features expected in its spectra include: * ¹H NMR: Signals corresponding to methyl groups (Si-CH3 and O-CH3) and a Si-H proton. * ¹³C NMR: Peaks representing the carbon atoms in methyl groups (Si-CH3 and O-CH3). * ²⁹Si NMR: A signal characteristic of the silicon atom bonded to carbon, hydrogen, and oxygen. * IR Spectroscopy:* Absorption bands indicative of Si-H, C-H, Si-O, and C-O bonds.
Q3: What is known about the material compatibility and stability of Dimethoxy(methyl)silane? How does it perform under various conditions?
A3: Dimethoxy(methyl)silane demonstrates good compatibility with various materials, including glass []. Its reactivity with moisture necessitates storage in a dry environment to prevent premature hydrolysis. The silane's performance under different conditions depends on factors like temperature, pH, and the presence of catalysts. Higher temperatures and acidic or basic conditions can accelerate hydrolysis and condensation reactions. For instance, in the synthesis of fluorocarbon-containing silane coupling agents, Dimethoxy(methyl)silane reacts with fluoroalkenes under the catalytic influence of hydrogen hexachloroplatinate(IV) [].
Q4: What catalytic properties and applications are associated with Dimethoxy(methyl)silane or its derivatives?
A4: While Dimethoxy(methyl)silane itself might not be a potent catalyst, it serves as a versatile building block in the synthesis of organosilicon compounds, some of which could exhibit catalytic activity. For example, derivatives containing amino groups, like N-(β-aminoethyl)-γ-aminopropyl-dimethoxy(methyl)silane, are used in the preparation of organosilicon resins []. These resins may find applications in areas like catalysis due to the presence of potentially catalytically active sites within their structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


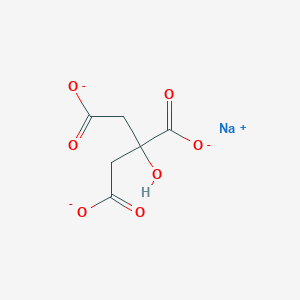
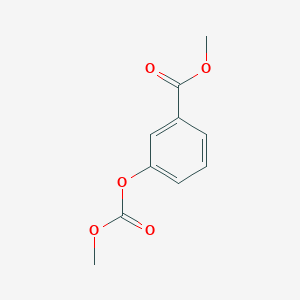
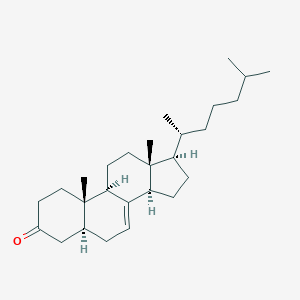


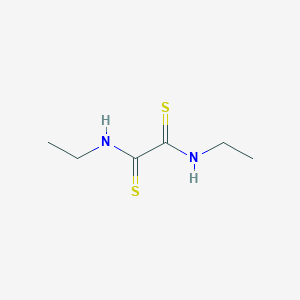
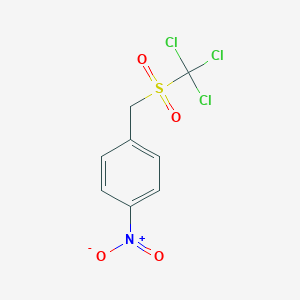

![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)

![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)
